

In-Depth Technical Guide: 1-Bromo-2-iodo-4-methylbenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2-iodo-4-methylbenzene**

Cat. No.: **B1286887**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of **1-Bromo-2-iodo-4-methylbenzene** (CAS No. 858841-53-9), a versatile halogenated aromatic compound. This key intermediate is valuable in the synthesis of complex organic molecules for the pharmaceutical, agrochemical, and fine chemical industries. [1] Its unique substitution pattern offers distinct advantages in regioselective cross-coupling reactions, making it a strategic component in modern synthetic chemistry.

Molecular Structure and Properties

1-Bromo-2-iodo-4-methylbenzene, also known as 4-Bromo-3-iodotoluene, possesses a molecular formula of C_7H_6BrI and a molecular weight of 296.93 g/mol. The structure features a toluene backbone substituted with a bromine atom at position 1, an iodine atom at position 2, and a methyl group at position 4.

Molecular Diagram:

Caption: Molecular structure of **1-Bromo-2-iodo-4-methylbenzene**.

Physicochemical Properties:

Property	Value	Reference
CAS Number	858841-53-9	[1]
Molecular Formula	C ₇ H ₆ BrI	[1]
Molecular Weight	296.93 g/mol	[1]
Appearance	Red Liquid	[1]
Boiling Point	271.5 °C	[1]
Purity	≥ 97% (GC)	[1]

Spectroscopic Data

Due to the limited availability of experimentally derived spectra for **1-Bromo-2-iodo-4-methylbenzene**, the following data is based on closely related isomers and predictive models. Researchers should verify the identity of the compound using their own analytical data.

Infrared (IR) Spectroscopy:

An experimental FTIR spectrum is available for the synonym 4-Bromo-3-iodotoluene. Key absorptions are expected in the aromatic C-H stretching region (3100-3000 cm⁻¹), the methyl C-H stretching region (2950-2850 cm⁻¹), and the fingerprint region, which will contain characteristic C-C stretching and C-H bending vibrations, as well as absorptions indicative of the C-Br and C-I bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Predicted ¹H and ¹³C NMR data for the closely related isomer, 2-Bromo-1-iodo-4-methylbenzene, suggest the following peak assignments. The actual spectra of **1-Bromo-2-iodo-4-methylbenzene** will differ but should show a similar pattern of three distinct aromatic proton signals and one singlet for the methyl group.

Predicted ¹H NMR Data (in CDCl₃):

Chemical Shift (δ) [ppm]	Multiplicity	Integration	Assignment
~7.65	Doublet	1H	Aromatic H
~7.35	Doublet of Doublets	1H	Aromatic H
~6.95	Doublet	1H	Aromatic H
~2.40	Singlet	3H	$-\text{CH}_3$

Predicted ^{13}C NMR Data:

The ^{13}C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity and position of the halogen substituents.

Mass Spectrometry (MS):

The mass spectrum of **1-Bromo-2-iodo-4-methylbenzene** is expected to show a molecular ion peak $[\text{M}]^+$ corresponding to its molecular weight. Due to the isotopic distribution of bromine (^{79}Br and ^{81}Br), a characteristic $\text{M}+2$ peak of nearly equal intensity will be observed.

Fragmentation patterns will likely involve the loss of the halogen atoms and the methyl group.

Experimental Protocols

Synthesis:

A specific, experimentally validated protocol for the synthesis of **1-Bromo-2-iodo-4-methylbenzene** is not readily available in the surveyed literature. However, a plausible synthetic route can be adapted from the established synthesis of the related isomer, 3-bromo-4-iodotoluene, via a Sandmeyer reaction. This would involve the diazotization of an appropriate aniline precursor, followed by reaction with an iodide salt.

Proposed Synthetic Workflow:

[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **1-Bromo-2-iodo-4-methylbenzene**.

General Protocol for Spectroscopic Analysis:

- NMR Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean NMR tube.
- ^1H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer. Reference the spectrum to the residual solvent peak.
- ^{13}C NMR Acquisition: Use a proton-decoupled pulse sequence to acquire the spectrum.
- IR Spectroscopy (ATR): Place a small drop of the liquid sample directly onto the ATR crystal and acquire the spectrum.
- Mass Spectrometry (EI): Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph for GC-MS analysis.

Applications in Drug Development

1-Bromo-2-iodo-4-methylbenzene is a valuable building block in pharmaceutical synthesis due to the differential reactivity of its carbon-halogen bonds. The carbon-iodine bond is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine bond. This allows for regioselective and sequential functionalization, a powerful strategy for building complex molecular architectures found in many therapeutic agents.

Regioselective Cross-Coupling Reactions:

The differential reactivity enables a stepwise approach to synthesis. For instance, a Suzuki or Sonogashira coupling can be performed selectively at the more reactive iodo-position, leaving the bromo-position available for a subsequent, different cross-coupling reaction.

Logical Relationship of Reactivity:

[Click to download full resolution via product page](#)

Caption: Sequential reactivity of **1-Bromo-2-iodo-4-methylbenzene**.

While specific examples of **1-Bromo-2-iodo-4-methylbenzene** in the synthesis of named drugs are not prevalent in the public domain, its structural motifs are relevant to the synthesis of various classes of bioactive molecules, including kinase inhibitors and G-protein coupled receptor (GPCR) modulators, where substituted aromatic cores are common. The ability to introduce diverse substituents in a controlled manner makes this compound a valuable tool for generating compound libraries for drug discovery screening.

Disclaimer: The information provided in this technical guide is intended for research and development purposes only. All chemical handling and reactions should be performed by trained professionals in a controlled laboratory environment with appropriate safety precautions. The spectroscopic data presented is largely predictive and should be confirmed by experimental analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: 1-Bromo-2-iodo-4-methylbenzene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1286887#molecular-structure-of-1-bromo-2-iodo-4-methylbenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com